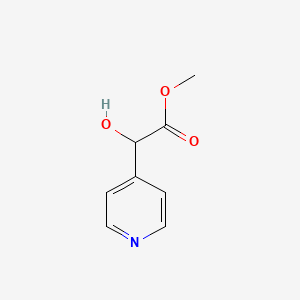
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a hydroxyacetate group. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-(pyridin-4-yl)acetate.
Reduction: Formation of methyl 2-hydroxy-2-(pyridin-4-yl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(pyridin-4-yl)acetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-quinolones: Similar in structure but contain a quinolone ring instead of a pyridine ring.
Pyridine Compounds with Antimicrobial and Antiviral Activities: Share the pyridine ring but differ in the functional groups attached to the ring.
Uniqueness
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is unique due to the presence of both a hydroxy group and an ester group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h2-5,7,10H,1H3 |
Clé InChI |
NFZOUDITUCCKQD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate](/img/structure/B13057318.png)
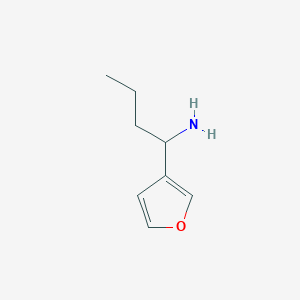

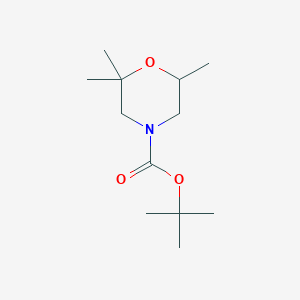
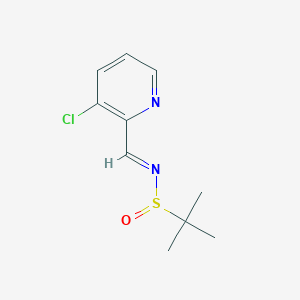
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
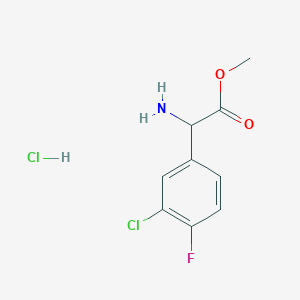
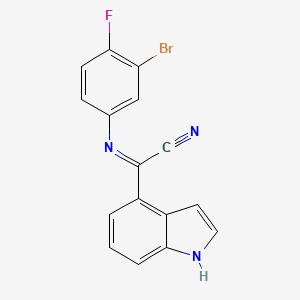
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057383.png)
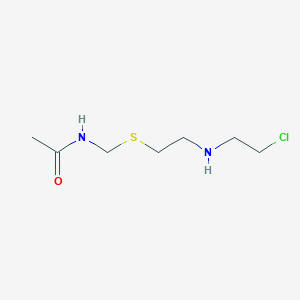
![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
